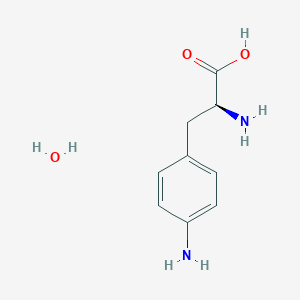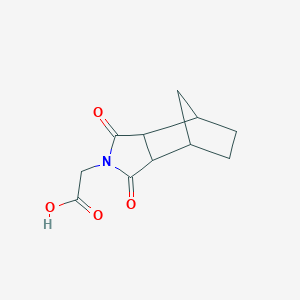
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid” is a chemical compound with the molecular formula C11H13NO4 . It has a molecular weight of 285.3 . The compound is stored at a temperature of 28°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H15NO4/c18-14-12-8-5-6-9(7-8)13(12)15(19)17(14)11-4-2-1-3-10(11)16(20)21/h1-4,8-9,12-13H,5-7H2,(H,20,21) . This code provides a standard way to encode the compound’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.3 g/mol . It has a storage temperature of 28°C .科学的研究の応用
Regulation of Cell Death in Yeasts
Acetic acid plays a crucial role in yeast cell death, serving as a model for studying regulated cell death mechanisms. Research has delved into the cascade of molecular events triggered by acetic acid, providing insights into modulable targets for both biotechnology and biomedicine. Understanding acetic acid's influence on cellular functions has shed light on potential strategies for developing more robust yeast strains and improved biomedical approaches (Chaves et al., 2021).
Pervaporation Separation of Water–Acetic Acid Mixtures
The separation of acetic acid from aqueous streams through pervaporation (PV), a membrane-based process, has gained attention due to its economic and environmental benefits. This technique addresses the challenges of separating acetic acid from water in industrial applications, highlighting the importance of efficient separation methods for recycling acetic acid and reducing energy consumption (Aminabhavi & Toti, 2003).
Organic Acids in Acidizing Operations
The use of organic acids, such as acetic acid, in acidizing operations for oil and gas extraction has been explored as an alternative to hydrochloric acid (HCl). These acids offer advantages in high-temperature applications due to their less corrosive nature and potential to mitigate issues associated with HCl, including high dissolving power and sludging tendency. Research has highlighted the roles and limitations of organic acids in enhancing the efficiency of acidizing operations (Alhamad et al., 2020).
Methanogenesis in Anoxic Environments
Acetic acid is involved in methanogenesis, a significant biochemical process in anoxic environments leading to methane production. Understanding the pathways of methanogenesis, including aceticlastic and hydrogenotrophic methanogenesis, is crucial for predicting methane emission scenarios and developing mitigation strategies. This knowledge assists in modeling the environmental impact of methanogenesis and exploring biotechnological applications for methane production control (Conrad, 2020).
Acetic Acid Bacteria in Fermentation
Acetic acid bacteria (AAB) play a vital role in the production of vinegar and fermented beverages, utilizing their unique oxidative fermentation mechanism. The study of AAB has implications beyond the food and beverage industry, including biotechnological applications and potential health benefits associated with fermented products. Research in this area contributes to the understanding of AAB physiology and its applications in industrial fermentation processes (Lynch et al., 2019).
特性
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c13-7(14)4-12-10(15)8-5-1-2-6(3-5)9(8)11(12)16/h5-6,8-9H,1-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOORNQXSKWLPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311373 |
Source


|
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
CAS RN |
26785-97-7 |
Source


|
| Record name | MLS003115239 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241987 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


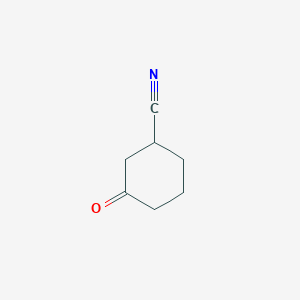


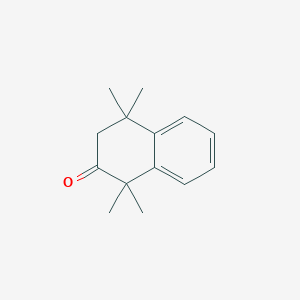

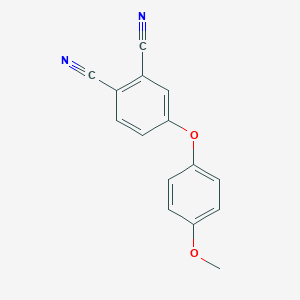
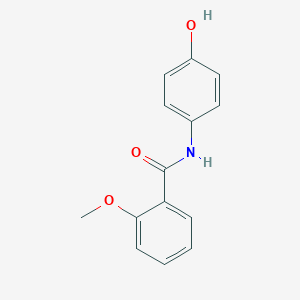


![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)


